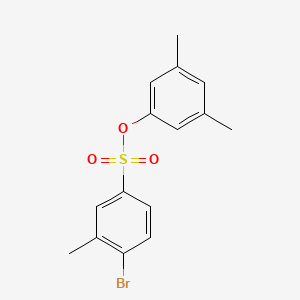![molecular formula C9H18ClN3O B15133344 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856041-43-4](/img/structure/B15133344.png)
4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-methylpyrazole with an appropriate butanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 3-Aminopyrazole
- 4-Aminopyrazole
- 2-Aminoimidazole
Uniqueness
4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride stands out due to its unique structural features, which confer specific reactivity and biological activity.
Properties
CAS No. |
1856041-43-4 |
|---|---|
Molecular Formula |
C9H18ClN3O |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H17N3O.ClH/c1-12-6-4-9(11-12)8-10-5-2-3-7-13;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H |
InChI Key |
JPHLQMNQURDQMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133267.png)
![N-(3,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133278.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133296.png)
![(E)-N'-(3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)benzohydrazide](/img/structure/B15133298.png)
![N-(furan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B15133305.png)
![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B15133322.png)
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)

![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)

